molecular formula C17H27N3O B7921250 2-Amino-1-{(S)-2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

2-Amino-1-{(S)-2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

Cat. No.: B7921250
M. Wt: 289.4 g/mol
InChI Key: ITJOLDJGJYZJFD-INIZCTEOSA-N
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Description

2-Amino-1-{(S)-2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is a complex organic compound with a unique structure that includes an amino group, a pyrrolidine ring, and a benzyl-isopropyl-amino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-{(S)-2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Benzyl-Isopropyl-Amino Group: This step involves the alkylation of the pyrrolidine ring with a benzyl-isopropyl-amine derivative.

    Attachment of the Amino Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-{(S)-2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Amino-1-{(S)-2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-{(S)-2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.

    Pathways: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-{(S)-2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone
  • 2-Amino-1-{(S)-2-[(benzyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

Uniqueness

2-Amino-1-{(S)-2-[(benzyl-isopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrrolidine ring with a benzyl-isopropyl-amino group makes it a valuable compound for various applications.

Properties

IUPAC Name

2-amino-1-[(2S)-2-[[benzyl(propan-2-yl)amino]methyl]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N3O/c1-14(2)19(12-15-7-4-3-5-8-15)13-16-9-6-10-20(16)17(21)11-18/h3-5,7-8,14,16H,6,9-13,18H2,1-2H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJOLDJGJYZJFD-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1C(=O)CN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C[C@@H]1CCCN1C(=O)CN)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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